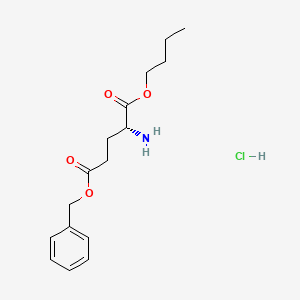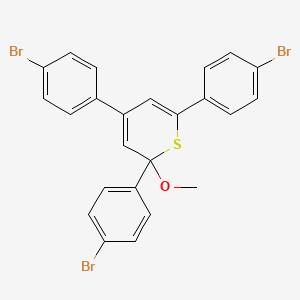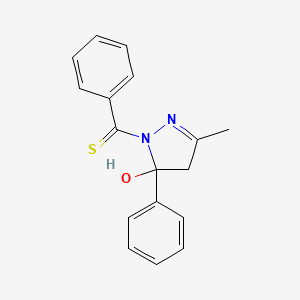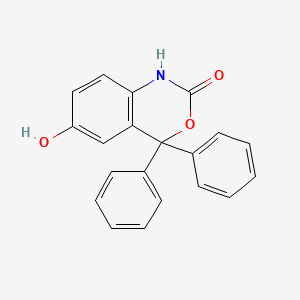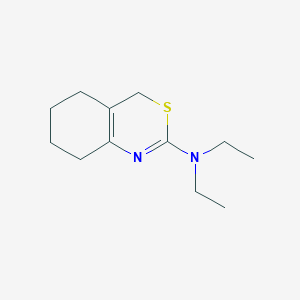
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one is a fluorinated organic compound with the molecular formula C10H5F7O. This compound is characterized by the presence of a phenyl group attached to a hex-2-yn-1-one backbone, with seven fluorine atoms attached to the carbon chain. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method involves the reaction of a suitable precursor, such as a hex-2-yn-1-one derivative, with a fluorinating agent like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to ensure selective fluorination and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. Continuous flow reactors and advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve efficient and scalable production. The use of automated systems and real-time monitoring ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like amines or thiols replace fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, forming stable complexes that modulate their activity.
Pathways Involved: The fluorinated structure enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione: A similar fluorinated compound with a thienyl group instead of a phenyl group.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione: Contains a pyrazolyl group, used in the synthesis of luminescent materials.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
89965-72-0 |
|---|---|
Molecular Formula |
C12H5F7O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C12H5F7O/c13-10(14,11(15,16)12(17,18)19)7-6-9(20)8-4-2-1-3-5-8/h1-5H |
InChI Key |
ROHDSIATPNZYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


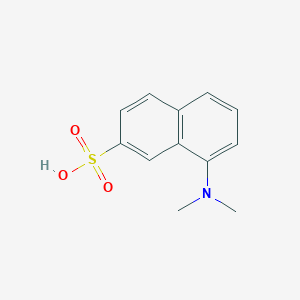
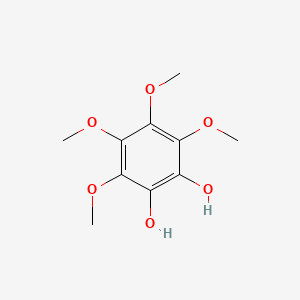
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
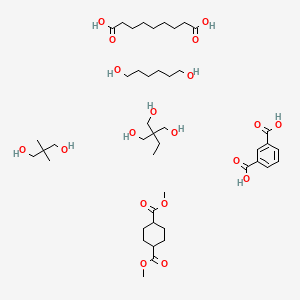
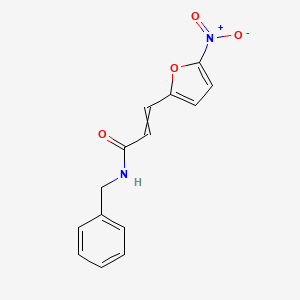
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
